molecular formula C5H6BrNO B13456828 4-Bromo-2-methoxybut-2-enenitrile

4-Bromo-2-methoxybut-2-enenitrile

Cat. No.: B13456828
M. Wt: 176.01 g/mol
InChI Key: LCMZLMVNRRKFSB-GORDUTHDSA-N
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Description

4-Bromo-2-methoxybut-2-enenitrile is an organic compound with the molecular formula C5H6BrNO. It is characterized by the presence of a bromine atom, a methoxy group, and a nitrile group attached to a but-2-ene backbone. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-methoxybut-2-enenitrile can be synthesized through various methods. One common approach involves the bromination of 2-methoxybut-2-enenitrile using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction typically proceeds under mild conditions and yields the desired product with good selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the product. The use of environmentally friendly brominating agents and solvents is also a consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methoxybut-2-enenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-methoxybut-2-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-2-methoxybut-2-enenitrile involves its reactivity with various nucleophiles and electrophiles. The bromine atom and the double bond in the but-2-ene backbone are key sites for chemical reactions. The compound can form intermediates that participate in further transformations, leading to the formation of diverse products .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methoxybut-2-ene
  • 2-Methoxybut-2-enenitrile
  • 4-Bromo-2,5-dimethoxyamphetamine

Uniqueness

4-Bromo-2-methoxybut-2-enenitrile is unique due to the presence of both a bromine atom and a nitrile group on the same molecule. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C5H6BrNO

Molecular Weight

176.01 g/mol

IUPAC Name

(E)-4-bromo-2-methoxybut-2-enenitrile

InChI

InChI=1S/C5H6BrNO/c1-8-5(4-7)2-3-6/h2H,3H2,1H3/b5-2+

InChI Key

LCMZLMVNRRKFSB-GORDUTHDSA-N

Isomeric SMILES

CO/C(=C/CBr)/C#N

Canonical SMILES

COC(=CCBr)C#N

Origin of Product

United States

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